molecular formula C19H21FN2O3S B2814216 N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide CAS No. 690647-51-9

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2814216
CAS No.: 690647-51-9
M. Wt: 376.45
InChI Key: KKUPJWLOOQQZON-UHFFFAOYSA-N
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Description

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a seven-membered azepane ring conjugated to a phenyl group via a carbonyl linkage. The 2-fluorobenzenesulfonamide moiety is a critical pharmacophore known for enhancing binding affinity in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrase, kinase targets) .

Properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-10-3-4-11-18(17)26(24,25)21-16-9-7-8-15(14-16)19(23)22-12-5-1-2-6-13-22/h3-4,7-11,14,21H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPJWLOOQQZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide, often abbreviated as N-(3-ACPh)-2-FBS, is a complex organic compound characterized by its unique arrangement of functional groups, including a sulfonamide group, a fluorobenzene moiety, and an azepane-1-carbonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular structure of N-(3-ACPh)-2-FBS can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}FNO2_{2}S
  • Key Functional Groups :
    • Sulfonamide group: -SO2_2NH
    • Fluorobenzene: -C6_6H4_4F
    • Azepane ring: a seven-membered nitrogen-containing ring.

The compound's structural complexity contributes to its varied biological activities.

Anticancer Potential

Recent studies suggest that N-(3-ACPh)-2-FBS may exhibit anticancer properties . Its structural similarity to known anticancer agents allows for hypothesized interactions with key biological targets involved in cancer progression. For instance, derivatives with piperidine moieties have shown enhanced cytotoxicity against various cancer cell lines, indicating a potential mechanism through which N-(3-ACPh)-2-FBS may operate .

The proposed mechanisms of action for N-(3-ACPh)-2-FBS include:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzymes involved in tumor metabolism.
  • Cell Cycle Arrest : Compounds similar to N-(3-ACPh)-2-FBS have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Interaction Studies

Understanding the interactions of N-(3-ACPh)-2-FBS with various proteins is crucial for elucidating its biological activity. Preliminary data suggest that the compound may bind to specific receptors involved in cellular signaling pathways related to cancer and inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential of N-(3-ACPh)-2-FBS, it is useful to compare it with structurally related compounds. Below is a comparative table highlighting several compounds and their known biological activities:

Compound NameStructure TypeNotable Activity
N-(4-methylphenyl)benzenesulfonamideSulfonamideAnticancer activity
3-Fluoroazepane derivativesAzepane-basedAnticancer and anti-inflammatory
Piperidine derivativesPiperidine-basedIKKb inhibition and apoptosis induction
EF24 (a piperidinone derivative)PiperidinoneAnticancer across multiple cell lines

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of N-(3-ACPh)-2-FBS on FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic insights into how N-(3-ACPh)-2-FBS induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways, leading to programmed cell death, which is crucial for developing effective cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several sulfonamide derivatives documented in the literature. Below is a comparative analysis based on molecular features, substituent effects, and inferred bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide C₁₉H₂₀FN₃O₃S (inferred) ~405.45 Azepane-1-carbonyl, 2-fluoro Target Compound
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-fluorobenzenesulfonamide (10j) C₁₉H₂₄FN₃O₂S 377.48 1,4-Diazepane methyl, 4-fluoro
N-(3-amino-4-fluorophenyl)azepane-1-sulfonamide C₁₂H₁₈FN₃O₂S 287.35 Azepane-1-sulfonamide, 3-amino-4-fluoro
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide C₁₇H₁₉FN₂O₃S 350.41 Oxazole-cyclohexyl, 2-fluoro
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) C₁₈H₂₂ClN₃O₂S 379.90 1,4-Diazepane methyl, 4-chloro

Key Comparisons:

Azepane vs. Diazepane Rings :

  • The target compound’s azepane (7-membered ring) confers greater conformational flexibility compared to 1,4-diazepane (6-membered) derivatives like 10j and 10c . This may enhance binding to larger enzyme pockets but reduce metabolic stability due to increased lipophilicity.

Substituent Effects: The 2-fluorobenzenesulfonamide group in the target compound is a hallmark of selective enzyme inhibitors, analogous to the 4-fluoro substituent in 10j . Fluorine’s electron-withdrawing properties enhance sulfonamide acidity, promoting hydrogen bonding with target proteins.

Carbonyl vs. Methylene Linkers :

  • The azepane-1-carbonyl group in the target compound introduces rigidity and polarity compared to the methylene-linked diazepane derivatives (e.g., 10j ). This could improve target specificity but may limit membrane permeability .

Amino vs.

Inferred Bioactivity Trends:

  • Compounds with 2-fluorobenzenesulfonamide (target, 10j , ) are often associated with kinase or carbonic anhydrase inhibition.
  • Diazepane-methyl derivatives () show modularity in optimizing substituents for solubility (e.g., 10e with methoxy: 375.49 g/mol) vs. potency (e.g., 10i with bromo: 424.36 g/mol) .

Q & A

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Employ co-solvents like DMSO (<1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility. Micellar formulations (e.g., Cremophor EL) or pH adjustment (near compound pKa) may also help. For cellular assays, pre-dissolve in DMSO and dilute in culture medium .

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